molecular formula C17H15NO2 B1597147 ethyl 3-phenyl-1H-indole-2-carboxylate CAS No. 37129-23-0

ethyl 3-phenyl-1H-indole-2-carboxylate

Cat. No. B1597147
CAS RN: 37129-23-0
M. Wt: 265.31 g/mol
InChI Key: JPDIBWCNNQFQEP-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 37129-23-0 . It has a molecular weight of 265.31 and its IUPAC name is ethyl 3-phenyl-1H-indole-2-carboxylate .


Molecular Structure Analysis

The molecular formula of ethyl 3-phenyl-1H-indole-2-carboxylate is C17H15NO2 . The average mass is 265.306 Da and the monoisotopic mass is 265.110291 Da .


Physical And Chemical Properties Analysis

Ethyl 3-phenyl-1H-indole-2-carboxylate has a melting point of 134-136 degrees Celsius . The presence of an ethoxy group (-OCH2CH3) at δ 1.30 and 4.30 ppm and the respective carbons in 13C-NMR at δ 15.0 and 46.7 ppm in addition to the ester carbonyl group around δ 162.0 ppm have been reported .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 3-phenyl-1H-indole-2-carboxylate and its derivatives play a significant role in various synthetic chemical reactions. For example, they are used in the cyclisation process to form different complex compounds. Clayton, Black, and Harper (2008) investigated the cyclisation of ethyl 3′-phenyl-4′,6′-dimethoxyindol-7′-yl-2-(hydroxyimino)acetates to understand the formation of ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates (Clayton, Black, & Harper, 2008). Additionally, Murakami et al. (1985) explored a general method for the C-3 acylation of ethyl indole-2-carboxylates, showcasing their importance in the field of synthetic chemistry (Murakami et al., 1985).

Antibacterial Properties

Ethyl 3-phenyl-1H-indole-2-carboxylate derivatives have been studied for their potential antibacterial properties. Mir and Mulwad (2009) synthesized and screened ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate derivatives, revealing significant antibacterial activity (Mir & Mulwad, 2009).

Antitumor Activities

Some derivatives of ethyl 3-phenyl-1H-indole-2-carboxylate have been evaluated for their antitumor activities. For instance, Hu et al. (2018) synthesized and characterized ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, which demonstrated promising antitumor activity against Hela cells in vitro (Hu et al., 2018).

Allosteric Modulation of the Cannabinoid CB1 Receptor

Interestingly, ethyl 3-phenyl-1H-indole-2-carboxylate derivatives have also been studied for their potential pharmacological effects. Price et al. (2005) investigatedthe pharmacology of various compounds, including ethyl 3-ethyl-1H-indole-2-carboxylate derivatives, at the cannabinoid CB1 receptor. They found that these compounds showed significant effects indicative of a positively cooperative allosteric effect, suggesting potential applications in modulating receptor activity (Price et al., 2005).

Synthesis of Complex Compounds

Ethyl 3-phenyl-1H-indole-2-carboxylate is also used in the synthesis of various complex compounds. For instance, Gupta et al. (2011) described a highly efficient three-component reaction involving ethyl 2-amino-1H-indole-3-carboxylates for the synthesis of pyrimido[1,2-a]indoles, showcasing the versatility of this compound in synthetic applications (Gupta et al., 2011).

Anticancer Agent Synthesis

Further emphasizing its role in medicinal chemistry, ethyl 3-phenyl-1H-indole-2-carboxylate derivatives have been synthesized and evaluated as potential anticancer agents. Mohideen et al. (2017) synthesized ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate and found it to exhibit significant anticancer activity, particularly against human chronic myelogenous leukemia cells (Mohideen et al., 2017).

Safety And Hazards

Ethyl 3-phenyl-1H-indole-2-carboxylate is classified as an irritant . It’s important to handle this compound with care and follow safety guidelines to avoid any potential harm.

properties

IUPAC Name

ethyl 3-phenyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-20-17(19)16-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)18-16/h3-11,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDIBWCNNQFQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377077
Record name ethyl 3-phenyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-phenyl-1H-indole-2-carboxylate

CAS RN

37129-23-0
Record name ethyl 3-phenyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of Example 1A (7.81 g, 40.7 mmol) and phenylhydrazine (4.00 mL, 40.7 mmol) was treated with concentrated sulfuric acid (4 drops), heated to 120° C. for 15 minutes, cooled to room temperature, treated with ethanol (50 mL), treated with bubbling HCl gas for 2 minutes, and heated to reflux for 1 hour. The mixture was poured into water (100 mL) and extracted with diethyl ether. The combined extracts were washed with water and brine, dried (Na2SO4), filtered, and concentrated. The concentrate was recrystallized from ethanol to provide 3.43 g (32%) of the desired product.
Quantity
7.81 g
Type
reactant
Reaction Step One
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4 mL
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reactant
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0 (± 1) mol
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catalyst
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50 mL
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reactant
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Quantity
100 mL
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Yield
32%

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-1H-indolecarboxylic acid ethyl ester (0.50 g, 1.87 mmol), phenylboronic acid (0.27 g, 2.25 mmol), 2 M aqueous sodium carbonate (8 mL), tetrakis(triphenylphosphine)palladium (0) (0.20 g, 0.17 mmol) in ethanol (16 mL) and toluene (30 ml) was heated at 65° C. for 16 h and then cooled. The reaction mixture was diluted with 1 N hydrochloric acid and then extracted with ethyl acetate. The organic extracts were washed with water, dried over magnesium sulfate and concentrated. Flash silica gel chromatography using ethyl acetate/hexane as elutant gave 0.34 g (68%) of 3-phenyl-1H-indolecarboxylic acid ethyl ester as a pink solid: 1H NMR (DMSO-d4) δ 1.18 (t, J=7.2 Hz, 3H), 4.22 (q, J=7.2 Hz, 2H), 7.07-7.11 (m, 1H), 7.29-7.33 (m, 1H) 7.45 (dd, J=8.3, 0.8 Hz, 1H), 7.48-7.50 (m, 5H), 7.50 (dd, J=8.3, 0.8 Hz, 1H), 11.90 (br s, 1H); MS (ESI) m/z 266 (MH+); 264 ([M−H]−).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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